Fmoc-2,5-difluoro-D-homophenylalanine
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Overview
Description
Fmoc-2,5-difluoro-D-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the assembly of peptides. The compound also features a difluorophenyl group, which can impart unique properties to the peptides it is incorporated into.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,5-difluoro-D-homophenylalanine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.
Formation of the Amino Acid Backbone: The precursor undergoes a series of reactions to form the amino acid backbone. This may involve steps such as reductive amination, where the aldehyde group is converted to an amine, followed by protection of the amino group.
Fmoc Protection: The amino group is then protected using the Fmoc group. This step usually involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.
Fmoc Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Fmoc Deprotection: The major product is the free amino acid, 2,5-difluoro-D-homophenylalanine.
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-2,5-difluoro-D-homophenylalanine is used in the synthesis of peptides with unique properties due to the presence of the difluorophenyl group.
Biology and Medicine:
Protein Engineering: The compound is used to introduce non-natural amino acids into proteins, allowing for the study of protein structure and function.
Drug Development: It is used in the development of peptide-based drugs, where the difluorophenyl group can enhance binding affinity and specificity.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic applications.
Mechanism of Action
Mechanism: The primary mechanism of action involves the incorporation of Fmoc-2,5-difluoro-D-homophenylalanine into peptides and proteins. The difluorophenyl group can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially altering the activity and stability of the peptides.
Molecular Targets and Pathways:
Protein-Protein Interactions: The compound can modulate protein-protein interactions by introducing steric and electronic effects.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by mimicking natural substrates.
Comparison with Similar Compounds
- Fmoc-2,5-difluoro-L-phenylalanine
- Fmoc-3,5-difluoro-D-phenylalanine
- Fmoc-4-fluoro-D-phenylalanine
Uniqueness: Fmoc-2,5-difluoro-D-homophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the homophenylalanine backbone. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in peptide synthesis and protein engineering.
Biological Activity
Fmoc-2,5-difluoro-D-homophenylalanine is a fluorinated derivative of homophenylalanine, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring. This modification significantly alters its chemical properties and biological activity. The compound is primarily utilized in peptide synthesis and protein engineering due to its unique characteristics, which enhance the stability and functionality of peptides.
The structural formula of this compound is represented as follows:
This compound features:
- Molecular Weight : Approximately 419.44 g/mol
- Fmoc Group : Protects the amino group during synthesis, allowing for selective deprotection and subsequent peptide bond formation.
The primary mechanism of action for this compound involves its incorporation into peptides and proteins. The difluorinated phenyl ring can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially altering the activity and stability of the resulting peptides. Key mechanisms include:
- Protein-Protein Interactions : The compound can modulate these interactions by introducing steric and electronic effects.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes by mimicking natural substrates, enhancing binding affinity and specificity.
Applications in Research
This compound has diverse applications in various fields:
1. Peptide Synthesis
The compound is extensively used in synthesizing peptides with tailored properties due to the difluorophenyl group. This incorporation can lead to increased stability and altered electronic characteristics in the resulting peptides.
2. Protein Engineering
In protein engineering, it allows researchers to introduce non-natural amino acids into proteins, facilitating studies on protein structure and function. The presence of fluorine enhances metabolic stability and bioavailability, making it valuable in drug development.
3. Drug Development
This compound is utilized in developing peptide-based drugs. The unique properties imparted by fluorination can improve binding affinity to biological targets, making it a candidate for therapeutic applications.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Protein Interaction : A study investigated how incorporating this compound into synthetic peptides affected their interaction with specific proteins. The results demonstrated enhanced binding affinity due to the fluorinated moiety's influence on hydrophobic interactions.
- Enzyme Inhibition Analysis : Research focused on the inhibitory effects of this compound on certain enzymes revealed that it could effectively mimic substrate interactions, leading to significant inhibition rates compared to non-fluorinated analogs.
Comparative Analysis
The following table summarizes key differences between this compound and other related compounds:
Compound | Fluorination | Stability Enhancement | Application Area |
---|---|---|---|
This compound | Yes | High | Peptide Synthesis |
Fmoc-L-homophenylalanine | No | Moderate | General Peptide Synthesis |
Fmoc-4-fluoro-L-homophenylalanine | Yes | Moderate | Drug Development |
Properties
IUPAC Name |
(2R)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCQWVOWRXWCO-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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